molecular formula C7H15NO B14778804 3,6-Dimethylpiperidin-3-ol

3,6-Dimethylpiperidin-3-ol

Cat. No.: B14778804
M. Wt: 129.20 g/mol
InChI Key: CVBMDEXPWDFLDE-UHFFFAOYSA-N
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Description

3,6-Dimethylpiperidin-3-ol is a chemical compound belonging to the piperidine family, which is characterized by a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dimethylpiperidin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the hydrogenation of 3,6-dimethylpyridine using a suitable catalyst such as palladium on carbon. The reaction is carried out under a hydrogen atmosphere at elevated temperatures and pressures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethylpiperidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different piperidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce alkyl or acyl groups.

Scientific Research Applications

3,6-Dimethylpiperidin-3-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,6-Dimethylpiperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Dimethylpiperidin-4-ol
  • 3,5-Dimethylpiperidine
  • 2,6-Dimethylpiperidine

Comparison

3,6-Dimethylpiperidin-3-ol is unique due to its specific substitution pattern on the piperidine ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and industrial applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

3,6-dimethylpiperidin-3-ol

InChI

InChI=1S/C7H15NO/c1-6-3-4-7(2,9)5-8-6/h6,8-9H,3-5H2,1-2H3

InChI Key

CVBMDEXPWDFLDE-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CN1)(C)O

Origin of Product

United States

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